4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as death-associated protein kinase 3.
Medicine: Investigating its potential as a therapeutic agent for diseases involving abnormal kinase activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as death-associated protein kinase 3. This interaction can modulate the activity of the kinase, leading to downstream effects on cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[2,3-f]pyridazin-3-yl)benzoic acid
- 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific interaction with death-associated protein kinase 3, which may offer unique therapeutic potential .
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
4-[6-[[(2R)-1-hydroxybutan-2-yl]amino]imidazo[1,2-b]pyridazin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H18N4O3/c1-2-13(10-22)19-15-7-8-16-18-9-14(21(16)20-15)11-3-5-12(6-4-11)17(23)24/h3-9,13,22H,2,10H2,1H3,(H,19,20)(H,23,24)/t13-/m1/s1 |
InChI Key |
KKZYGUVAFJCULH-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)O)C=C1 |
Canonical SMILES |
CCC(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)O)C=C1 |
Origin of Product |
United States |
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